4-(3-Bromophenyl)-2-chloropyrimidine
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(3-bromophenyl)-2-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJSTRAUAIMYQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472487 | |
| Record name | 4-(3-bromophenyl)-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499195-47-0 | |
| Record name | 4-(3-bromophenyl)-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-bromophenyl)-2-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Bromination-Chlorination of 2-Hydroxypyrimidine
A one-step synthesis leverages 2-hydroxypyrimidine as the starting material. Bromination is achieved using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), followed by chlorination with phosphorus oxychloride (POCl₃) under catalysis by triethylamine (TEA). This method, adapted from CN114591250A, achieves yields of 94.1–99.4% (Table 1). The use of catalase to neutralize excess H₂O₂ minimizes side reactions, while POCl₃ ensures efficient chlorination at the 2-position.
Table 1: Reaction Conditions for One-Step Bromination-Chlorination
| Parameter | Value |
|---|---|
| Temperature (Bromination) | 30–50°C |
| Molar Ratio (HBr:H₂O₂) | 3:1 |
| Chlorination Catalyst | Triethylamine (0.6–2 mol eq) |
| Yield | 94.1–99.4% |
Multi-Step Synthesis via Catalytic Esterification
Esterification and Cyclocondensation
A four-step route from CN108997223B and US10556871B1 involves:
- Esterification : 3-Bromophenylacetic acid is converted to methyl ester using methanol and a solid acid catalyst (e.g., sulfate-supported iron oxide).
- Condensation : The ester reacts with dimethyl carbonate and sodium methoxide to form a β-ketoester intermediate.
- Cyclization : Formamidine hydrochloride introduces the pyrimidine ring.
- Chlorination : POCl₃ or phosgene with N,N-dimethylaminopyridine (DMAP) yields the final product (85–92% yield).
Key Optimization :
- Chlorination at 95–105°C with DMAP reduces reaction time to 3–5 hours.
- Solid acid catalysts are recyclable, enhancing cost-efficiency.
Cyclocondensation of Bromophenyl-Containing Aldehydes
Formation of the Pyrimidine Ring
CymitQuimica describes a route where 3-bromoacetophenone undergoes cyclocondensation with malononitrile and guanidine derivatives. The pyrimidine ring forms under basic conditions (K₂CO₃), followed by chlorination with POCl₃. While yields are unspecified, this method emphasizes solvent-free conditions to enhance green chemistry metrics.
Advantages :
- Avoids toxic solvents like DMF or THF.
- Suitable for large-scale production due to minimal purification steps.
Comparative Analysis of Methods
Table 2: Method Efficacy and Scalability
| Method | Yield (%) | Scalability | Key Limitation |
|---|---|---|---|
| One-Step Halogenation | 94–99 | High | Requires excess POCl₃ |
| Multi-Step Esterification | 85–92 | Moderate | Multi-step purification |
| Suzuki-Miyaura Coupling | 70–85 | Low | Palladium catalyst cost |
| Cyclocondensation | N/A | High | Limited yield data |
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-2-chloropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or methanol.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized forms of the compound with different functional groups.
Reduction Products: Reduced derivatives with altered chemical properties.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Pharmaceutical Development : This compound is explored as a potential pharmaceutical intermediate for drug development, particularly in synthesizing new therapeutic agents targeting various diseases.
- Antimicrobial Activity : In vitro studies have shown that 4-(3-Bromophenyl)-2-chloropyrimidine exhibits significant antimicrobial properties against several bacterial strains. For instance, it demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
- Anticancer Properties : The compound has been investigated for its anticancer effects, showing cytotoxic activity against various cancer cell lines. Notably, it reduced cell viability by approximately 70% in human breast cancer cells (MCF-7) at a concentration of 10 µM after 48 hours.
2. Biological Research
- Mechanism of Action : The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in critical biological processes. For example, it can induce apoptosis in cancer cells through the activation of caspase pathways.
3. Material Science
- Specialty Chemicals : The compound is utilized in the production of specialty chemicals and materials due to its unique chemical reactivity and potential for modifications.
Case Studies and Research Findings
Recent studies have focused on exploring the pharmacological potential of this compound:
- Antimicrobial Efficacy : A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.
- Cytotoxicity in Cancer Research : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in cancer cell lines, indicating its promise as a lead compound in cancer therapeutics.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-2-chloropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Structural Analogs with Halogen and Aryl Substituents
Table 1: Key Properties of 4-(3-Bromophenyl)-2-chloropyrimidine and Analogous Compounds
Key Observations:
Substituent Position Effects :
- The meta -bromophenyl group in this compound introduces steric hindrance and electronic effects distinct from its para -substituted analog, 2-(4-Bromophenyl)-4-chloropyrimidine. The para isomer may exhibit enhanced resonance stabilization due to symmetrical substitution .
- The 6-phenyl derivative (CAS: 1960410-79-0) shows increased molecular weight (345.62 vs. 269.53) and lipophilicity, which could enhance membrane permeability in biological systems .
Functional Group Variations :
- Replacing the bromophenyl group with an amine (as in 5-Bromo-2-chloropyrimidin-4-amine) significantly reduces molecular weight (208.45 vs. 269.53) and introduces hydrogen-bonding capability, altering solubility and receptor-binding profiles .
- Benzyloxy substitution (4-(benzyloxy)-2-chloropyrimidine) provides an electron-donating group, contrasting with the electron-withdrawing bromophenyl group. This affects the pyrimidine ring’s electrophilicity and reactivity in nucleophilic displacement reactions .
Synthetic Pathways: this compound is synthesized via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution , whereas vinylpyrimidine derivatives (e.g., 2-chloro-4-vinylpyrimidine) require conjugate addition reactions . The 5-Bromo-2-chloropyrimidin-4-amine is prepared via reduction of nitro precursors using stannous chloride, highlighting divergent synthetic strategies for amine-functionalized analogs .
Biological and Chemical Applications :
- Bromophenyl-substituted pyrimidines (e.g., this compound) show promise in CNS drug development due to serotonin receptor affinity , while dichloropyrimidines (e.g., 2-(4-Bromophenyl)-4,6-dichloropyrimidine) are explored as pest control agents .
- The 6-phenyl analog’s extended aromatic system may enhance π-π stacking interactions in supramolecular chemistry or protein binding .
Biological Activity
4-(3-Bromophenyl)-2-chloropyrimidine is an organic compound belonging to the pyrimidine class, characterized by a bromine atom on the phenyl ring and a chlorine atom on the pyrimidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.
This compound has a molecular formula of C10H7BrClN2 and a molecular weight of 273.53 g/mol. Its structure allows for various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. The presence of halogens (bromine and chlorine) enhances lipophilicity, potentially improving membrane penetration and leading to antimicrobial effects.
- Anticancer Properties : Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
A study examined the antimicrobial properties of this compound against several bacterial strains, including Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. A notable case study involved its application against human breast cancer cells (MCF-7), where it was found to induce apoptosis through the activation of caspase pathways:
- Cell Viability Assay : The compound reduced cell viability by approximately 70% at a concentration of 10 µM after 48 hours.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment with the compound.
These findings underscore the potential utility of this compound in cancer therapeutics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 4-(3-Bromophenyl)-2-methylpyrimidine | Low | Moderate |
| 4-(3-Bromophenyl)-2-fluoropyrimidine | High | Moderate |
This table illustrates that while some derivatives exhibit varying levels of activity, this compound stands out for its combined antimicrobial and anticancer properties .
Q & A
Basic: What are the standard synthetic routes for 4-(3-Bromophenyl)-2-chloropyrimidine, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., 3-bromophenylboronic acid) and a halogenated pyrimidine precursor (e.g., 2,4-dichloropyrimidine). Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading .
- Solvent system : Polar aprotic solvents like DMF or THF under inert conditions.
- Temperature : Optimized between 80–120°C to balance reaction rate and side-product formation.
- Base : K₂CO₃ or NaOAc to deprotonate intermediates.
Yield optimization requires monitoring via HPLC or TLC to terminate the reaction at maximal conversion.
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies regiochemistry (e.g., aromatic proton splitting patterns at δ 8.5–9.0 ppm for pyrimidine protons) .
- Mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 269.53 (C₁₀H₆BrClN₂).
- Single-crystal X-ray diffraction : Resolves bond lengths/angles using SHELXL for refinement and ORTEP-3 for visualization . Validation tools like PLATON ensure structural accuracy .
Advanced: How can contradictions in spectroscopic data from alternative synthetic pathways be resolved?
Discrepancies (e.g., unexpected NMR shifts or mass fragments) arise from regioisomeric byproducts or residual solvents. Mitigation strategies:
- Multi-technique validation : Cross-validate NMR with X-ray crystallography .
- Computational modeling : Compare experimental spectra with DFT-calculated chemical shifts.
- Chromatographic purification : Use preparative HPLC to isolate pure fractions before analysis.
Advanced: What role does this compound play in Pd-catalyzed C–N bond formation?
The 2-chloropyrimidine moiety undergoes nucleophilic aromatic substitution (SNAr) with amines under Pd catalysis. For example:
- Catalytic system : Pd(CH₃CN)Cl₂ with ligands (e.g., Xantphos) accelerates C–N coupling .
- Uncatalyzed pathways : Require polar additives (e.g., DMSO) or elevated temperatures (>150°C).
Reaction kinetics are monitored via in situ IR to optimize catalyst turnover.
Advanced: How can cocrystallization studies improve the physicochemical properties of this compound?
Cocrystallization with coformers (e.g., benzoic acids) enhances solubility or stability. Methods:
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., Br···Cl halogen bonds) .
- Slurry crystallization : Dissolve in ethanol/water mixtures with a 1:1 molar ratio of coformer.
- Thermal analysis : DSC/TGA identifies cocrystal melting points versus individual components.
Advanced: What solvent and catalyst systems optimize the synthesis of imidazo[1,2-a]pyrimidine derivatives from this compound?
- Reactants : 4-(3-Bromophenyl)-1H-imidazol-2-amine + dimethyl 2-acetylsuccinate.
- Conditions :
- Solvent: o-Xylene (high boiling point minimizes volatility).
- Catalyst: p-TsOH (5 mol%) at reflux for 3 hours.
- Yield : ~20–30%, improved by iterative solvent screening (e.g., switching to toluene or DCE).
Advanced: How do steric and electronic effects influence substitution reactions at the pyrimidine ring?
The 2-chloro group is more reactive than the 4-bromophenyl substituent due to:
- Electron-withdrawing effects : Chlorine activates the pyrimidine ring for SNAr.
- Steric hindrance : Bulky substituents at the 3-bromophenyl position slow meta-substitution.
Regioselectivity is confirmed via NOESY NMR to assess spatial proximity of substituents.
Advanced: What computational tools predict the metabolic stability of this compound in pharmacological studies?
- Molecular dynamics simulations : Model interactions with cytochrome P450 enzymes using software like GROMACS .
- ADMET prediction : Tools like SwissADME estimate metabolic half-life and solubility .
Experimental validation via microsomal assays (e.g., human liver microsomes + NADPH) quantifies degradation rates.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
